2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid
Overview
Description
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with streptavidin, a protein produced by streptomyces avidinii .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxyphenylpyruvate dioxygenase inhibitors, prevent growth in plants by blocking an enzyme that breaks down the amino acid tyrosine .
Biochemical Pathways
It’s known that phenolic compounds, which this compound is a part of, are synthesized via the shikimate and phenylpropanoid pathways .
Result of Action
Similar compounds have been found to have antimicrobial activity .
Action Environment
It’s known that environmental conditions can affect the metabolite profile of plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the diazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Another compound with a hydroxyphenyl group, but with a different backbone structure.
4-Hydroxyphenylacetic acid: Similar in having a hydroxyphenyl group, but with an acetic acid moiety instead of a benzodiazole ring.
Tyrosine: An amino acid with a hydroxyphenyl group, used in protein synthesis.
Uniqueness
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its benzodiazole ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-11-3-1-2-10(14(18)19)12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYRAFKTHBOIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443482 | |
Record name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313279-30-0 | |
Record name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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